molecular formula C13H11NO B3357569 9H-Carbazol-1-ol, 7-methyl- CAS No. 73910-77-7

9H-Carbazol-1-ol, 7-methyl-

Cat. No. B3357569
CAS RN: 73910-77-7
M. Wt: 197.23 g/mol
InChI Key: XQAMTPSHZOIOEV-UHFFFAOYSA-N
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Description

“9H-Carbazol-1-ol, 7-methyl-” is a derivative of 9H-carbazole . 9H-Carbazole and its derivatives are known for their versatile pharmacological applications . They are used in a variety of naturally active and synthetic compounds with a broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .


Synthesis Analysis

To obtain different derivatives of 9H-carbazole, 24 isolates of biphenyl-utilizing bacteria have been investigated regarding their ability to produce hydroxylated 9H-carbazole metabolites . The analyses showed that 9H-carbazole was primarily converted into 9H-carbazol-1-ol (15 strains) and 9H-carbazol-3-ol (9 strains), while carbazol-9-ol was formed as a minor product (12 strains) .


Molecular Structure Analysis

The molecular formula of “9H-Carbazol-1-ol, 7-methyl-” is C13H11NO . The structure of this compound is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .


Chemical Reactions Analysis

The formation of 9H-carbazol-3-ol by the spontaneous release from the corresponding dihydrodiols was provided by the first-time detection of 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one . The dependence of product yields on different parameters was exemplarily analyzed for Ralstonia sp. SBUG 290 .

Mechanism of Action

While the specific mechanism of action for “9H-Carbazol-1-ol, 7-methyl-” is not explicitly mentioned in the retrieved papers, it is known that 9H-carbazole itself was found to be an inhibitor of angiogenesis and inflammation .

properties

IUPAC Name

7-methyl-9H-carbazol-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-8-5-6-9-10-3-2-4-12(15)13(10)14-11(9)7-8/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAMTPSHZOIOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455791
Record name 9H-Carbazol-1-ol, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazol-1-ol, 7-methyl-

CAS RN

73910-77-7
Record name 9H-Carbazol-1-ol, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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